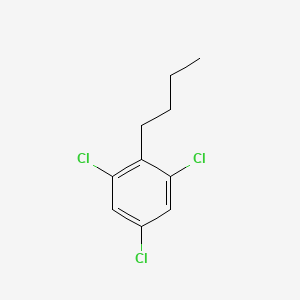
2-Butyl-1,3,5-trichlorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butyl-1,3,5-trichlorobenzene is an organic compound that belongs to the class of chlorinated benzenes It consists of a benzene ring substituted with three chlorine atoms at positions 1, 3, and 5, and a butyl group at position 2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-1,3,5-trichlorobenzene typically involves the alkylation of 1,3,5-trichlorobenzene with a butyl group. One common method is the Friedel-Crafts alkylation, where 1,3,5-trichlorobenzene reacts with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of large reactors, precise temperature control, and efficient separation techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butyl-1,3,5-trichlorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions, where the chlorine atoms can be substituted by other electrophiles.
Reduction: The chlorine atoms can be reduced to hydrogen atoms using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: The butyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) in the presence of a catalyst like iron (Fe) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium is effective.
Major Products Formed
EAS: Substituted derivatives of this compound.
Reduction: 2-Butylbenzene.
Oxidation: 2-Butyl-1,3,5-benzenetricarboxylic acid.
Applications De Recherche Scientifique
2-Butyl-1,3,5-trichlorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies on its biodegradation and environmental impact are conducted to understand its behavior in ecosystems.
Medicine: Research on its potential use in pharmaceuticals, particularly in drug design and development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Butyl-1,3,5-trichlorobenzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound acts as a nucleophile, where the electron-rich benzene ring attacks electrophiles. The presence of chlorine atoms makes the ring less reactive towards electrophiles, requiring stronger conditions for reactions to occur.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Trichlorobenzene: Lacks the butyl group, making it less hydrophobic.
2-Butylbenzene: Lacks the chlorine atoms, making it more reactive in electrophilic aromatic substitution reactions.
1,3,5-Tribromobenzene: Similar structure but with bromine atoms instead of chlorine, leading to different reactivity and physical properties.
Uniqueness
2-Butyl-1,3,5-trichlorobenzene is unique due to the combination of the butyl group and three chlorine atoms, which impart distinct chemical properties. The butyl group increases its hydrophobicity, while the chlorine atoms influence its reactivity in chemical reactions.
Propriétés
Numéro CAS |
93242-61-6 |
|---|---|
Formule moléculaire |
C10H11Cl3 |
Poids moléculaire |
237.5 g/mol |
Nom IUPAC |
2-butyl-1,3,5-trichlorobenzene |
InChI |
InChI=1S/C10H11Cl3/c1-2-3-4-8-9(12)5-7(11)6-10(8)13/h5-6H,2-4H2,1H3 |
Clé InChI |
FGXBHXJECPKIOE-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=C(C=C(C=C1Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,7-bis[2-(piperidin-1-yl)ethoxy]-9H-fluoren-9-one](/img/structure/B14341163.png)

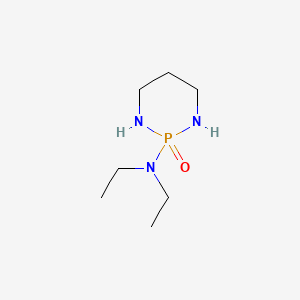
![N~1~,N~1~-Dioctadecyl-N~4~-[3-(triethoxysilyl)propyl]butanediamide](/img/structure/B14341182.png)

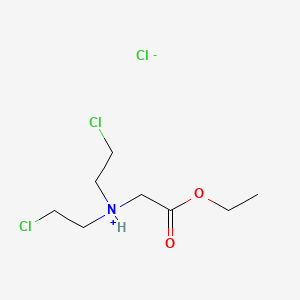
![1,1'-[Cyclohexane-1,1-diylbis(methylene)]dicyclohexane](/img/structure/B14341194.png)
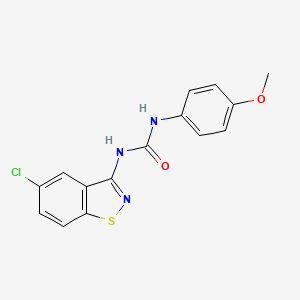
![N~1~,N~1'~-(1,4-Phenylene)bis{N~1~-[4-(dioctylamino)phenyl]-N~4~,N~4~-dioctylbenzene-1,4-diamine}](/img/structure/B14341214.png)
![2,2-Dimethoxy-N,N-dimethyl-N-[(oxiran-2-yl)methyl]ethan-1-aminium chloride](/img/structure/B14341216.png)
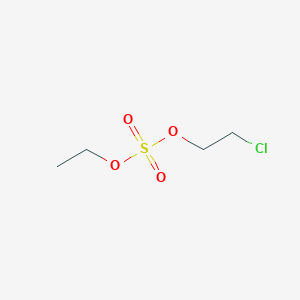
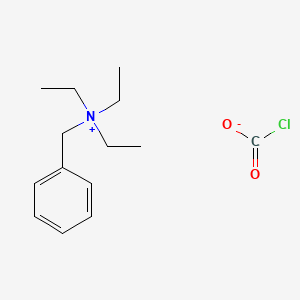
![Ethyl 4-[[(2-amino-3,4-dihydro-4-oxo-6-quinazolinyl)methyl]-2-propyn-1-ylamino]benzoate](/img/structure/B14341236.png)
![4-Methoxy-4-oxo-3-[(2,3,4-trimethoxyphenyl)methyl]butanoate](/img/structure/B14341237.png)
